REACTION_CXSMILES
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[N:1]1[S:2][CH:3]=[C:4]2[CH:9]=[CH:8][C:7]([C:10](OC)=[O:11])=[CH:6][C:5]=12.CC(C[AlH]CC(C)C)C>O1CCCC1>[OH:11][CH2:10][C:7]1[CH:8]=[CH:9][C:4]2=[CH:3][S:2][N:1]=[C:5]2[CH:6]=1
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Name
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|
Quantity
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5.8 g
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Type
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reactant
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Smiles
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N=1SC=C2C1C=C(C=C2)C(=O)OC
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Name
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|
Quantity
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58.8 mL
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Type
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reactant
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Smiles
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CC(C)C[AlH]CC(C)C
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Name
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|
Quantity
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80 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
|
|
Smiles
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OCC1=CC=2C(=CSN2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |